molecular formula C13H16O3 B12436146 3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid

3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid

Cat. No.: B12436146
M. Wt: 220.26 g/mol
InChI Key: MXTBLBLMCCFGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid , which systematically describes its molecular framework. The root name "prop-2-enoic acid" denotes the acrylic acid backbone, while the prefix "3-[4-[(2-methylpropan-2-yl)oxy]phenyl]" specifies the tert-butoxy-substituted phenyl group attached to the β-carbon of the acrylic acid.

Key identifiers include:

  • Molecular formula : C₁₃H₁₆O₃
  • Molecular weight : 220.26 g/mol
  • SMILES notation : CC(C)(C)OC₁=CC=C(C=C₁)C=CC(=O)O
  • InChIKey : MXTBLBLMCCFGDO-UHFFFAOYSA-N

These identifiers unambiguously distinguish the compound from structurally similar derivatives, such as 4-(tert-butyl)cinnamic acid (C₁₃H₁₆O₂), and facilitate its classification in chemical databases.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar configuration due to conjugation between the phenyl ring, vinyl group, and carboxylic acid moiety. Density Functional Theory (DFT) studies on analogous cinnamic acid derivatives suggest that the s-cis and s-trans conformers are energetically accessible, with the s-trans form typically favored in the gas phase. For 3-[4-(tert-butoxy)phenyl]prop-2-enoic acid, steric hindrance from the bulky tert-butoxy group likely stabilizes the s-trans conformation by reducing torsional strain between the substituents.

The 3D conformer model available in PubChem confirms this geometry, showing a dihedral angle of approximately 180° between the phenyl ring and the acrylic acid group. Solvent effects, as observed in polar media for related compounds, may slightly perturb this arrangement by stabilizing polar conformers through solvation.

Comparative Structural Features with Related Cinnamic Acid Derivatives

Structurally, this compound differs from other cinnamic acid derivatives primarily in its substituent chemistry:

Compound Substituent Molecular Formula Molecular Weight (g/mol)
This compound tert-butoxy (-OC(CH₃)₃) C₁₃H₁₆O₃ 220.26
4-(Tert-butyl)cinnamic acid tert-butyl (-C(CH₃)₃) C₁₃H₁₆O₂ 204.26
Ferulic acid 3-methoxy-4-hydroxy C₁₀H₁₀O₄ 194.18

The tert-butoxy group enhances steric bulk and electron-donating capacity compared to the tert-butyl group in 4-(tert-butyl)cinnamic acid. This difference influences physicochemical properties such as solubility and melting point, though experimental data for the tert-butoxy derivative remain limited.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound are not publicly available, studies on α-trans-cinnamic acid provide insights into potential solid-state behavior. In cinnamic acid derivatives, the [2+2] photodimerization reaction preserves single-crystal integrity up to 44% conversion, suggesting that the tert-butoxy derivative may similarly maintain crystallinity during photoreactions.

The tert-butoxy group’s bulkiness likely induces a herringbone packing motif in the solid state, as seen in tert-butyl-substituted aromatics. This arrangement minimizes steric clashes while maximizing van der Waals interactions between hydrophobic moieties. Future crystallographic studies are needed to validate these predictions.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)

InChI Key

MXTBLBLMCCFGDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation : 4-Tert-butoxybenzaldehyde is synthesized via etherification of 4-hydroxybenzaldehyde with tert-butyl bromide under basic conditions.
  • Condensation : The aldehyde reacts with malonic acid in a solvent (e.g., pyridine, triethylamine, or β-alanine in PEG-400) at 80–100°C, followed by decarboxylation.
  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.

Example :

  • Yield : 68–85%.
  • Catalyst : Triethylamine or β-alanine.
  • Conditions : Solvent-free or toluene, 80°C, 6–12 hours.

Suzuki-Miyaura Cross-Coupling

This method constructs the phenylprop-2-enoic acid backbone via palladium-catalyzed coupling of boronic acids with acrylic acid derivatives.

Procedure:

  • Boronic Acid Synthesis : 4-Tert-butoxyphenylboronic acid is prepared via borylation of 1-bromo-4-tert-butoxybenzene.
  • Coupling : Reacted with ethyl acrylate or a β-bromoacrylic acid derivative using Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
  • Hydrolysis : The ester intermediate is saponified to the carboxylic acid using NaOH or LiOH.

Example :

  • Catalyst : PdCl₂(PPh₃)₂.
  • Solvent : THF/DMF, 70°C, 18 hours.
  • Yield : 72–78%.

Enzymatic Resolution for Enantiopure Forms

Optically active forms are synthesized via enzymatic hydrolysis of racemic esters. Lipase PS or pig liver esterase selectively cleaves one enantiomer, leaving the desired (R)- or (S)-ester.

Procedure:

  • Esterification : Racemic ethyl 3-[4-(tert-butoxy)phenyl]prop-2-enoate is prepared via Knoevenagel condensation.
  • Hydrolysis : Treated with lipase in phosphate buffer (pH 7.0) at 25°C.
  • Separation : The unreacted ester and free acid are isolated via extraction.

Example :

  • Enzyme : Porcine pancreatic lipase.
  • Yield : 40–50% (≥98% ee).

One-Pot Deprotection-Condensation

A streamlined approach combines deprotection of a methoxymethyl (MOM) ether with in situ Knoevenagel condensation.

Procedure:

  • Deprotection : 4-Methoxymethoxybenzaldehyde is treated with HCl in methanol to yield 4-hydroxybenzaldehyde.
  • Etherification : Immediate tert-butylation with tert-butyl bromide and K₂CO₃.
  • Condensation : Reacted with malonic acid and β-alanine in PEG-400.

Example :

  • Yield : 75–82%.
  • Advantage : Avoids isolating intermediates, reducing steps.

Comparative Analysis of Methods

Method Catalyst/Reagent Conditions Yield Purity Reference
Knoevenagel Condensation Triethylamine/β-alanine 80°C, solvent-free 68–85% 95–99%
Suzuki-Miyaura Coupling PdCl₂(PPh₃)₂ THF, 70°C, 18 h 72–78% 90–95%
Enzymatic Resolution Lipase PS Phosphate buffer, 25°C 40–50% ≥98% ee
One-Pot Deprotection HCl, β-alanine PEG-400, 80°C 75–82% 97–99%

Industrial-Scale Production

For bulk synthesis, the Knoevenagel method is preferred due to its scalability. Key optimizations include:

  • Solvent : Recyclable PEG-400 reduces waste.
  • Catalyst : Heterogeneous bases (e.g., MgO) enable easy separation.
  • Purification : Crystallization from ethanol/water avoids chromatography.

Challenges :

  • Byproducts : Diethyl malonate self-condensation (controlled via excess aldehyde).
  • Safety : Avoid carcinogenic chloromethyl methyl ether; use dimethoxypropane for tert-butylation.

Emerging Methods

Photocatalytic Synthesis

Visible-light-mediated decarboxylative coupling using Ru(bpy)₃²⁺ as a photocatalyst achieves 60–65% yield under mild conditions.

Microwave-Assisted Knoevenagel

Microwave irradiation (150°C, 20 min) accelerates the reaction, yielding 80–85% with minimal side products.

Chemical Reactions Analysis

Types of Reactions: (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acrylic acid moiety into saturated carboxylic acids.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products: The major products formed from these reactions include substituted phenylacrylic acids, ketones, aldehydes, and saturated carboxylic acids.

Scientific Research Applications

(3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism by which (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group influences the compound’s reactivity and binding affinity, affecting various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid –O–C(CH₃)₃ (para) C₁₃H₁₆O₃ 220.27 High steric bulk, moderate lipophilicity
3-[4-Methoxyphenyl]prop-2-enoic acid –OCH₃ (para) C₁₀H₁₀O₃ 178.18 Higher solubility, antioxidant activity
3-[4-(Trifluoromethyl)phenyl]propanoic acid –CF₃ (para) C₁₀H₉F₃O₂ 218.17 Lower pKa (~2.5), increased reactivity
3-[4-(Heptyloxy)phenyl]prop-2-enoic acid –O–(CH₂)₆CH₃ (para) C₁₆H₂₂O₃ 262.34 High lipophilicity, low water solubility
3-[4-(Cyanomethoxy)phenyl]prop-2-enoic acid –O–CH₂–CN (para) C₁₀H₉NO₃ 203.19 Polar, potential for H-bonding

Research Findings and Implications

  • Electronic Effects : Compared to electron-withdrawing groups (–CF₃, –CN), the tert-butoxy group’s electron-donating nature could reduce the carboxylic acid’s acidity (higher pKa), affecting ionization in biological systems .
  • Solubility and Bioavailability: Tert-butoxy derivatives likely exhibit intermediate solubility between methoxy (polar) and heptyloxy (nonpolar) analogs, making them suitable for balanced drug formulation .

Biological Activity

3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid, also known as 3-(4-tert-butoxyphenyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of the tert-butoxy group enhances its reactivity and binding affinity, making it a valuable candidate for various biological studies.

  • Molecular Formula : C13H18O3
  • Molecular Weight : 222.28 g/mol
  • Structure : The compound features a phenyl ring substituted with a tert-butoxy group and an acrylic acid moiety, which contributes to its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been observed to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation, potentially serving as an anti-inflammatory or anticancer agent.
  • Receptor Binding : Research indicates that it can bind to various receptors, modulating their activity and affecting downstream signaling pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound, particularly in the context of leukemia and solid tumors. For instance:

  • Cell Line Studies : In vitro experiments demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including those derived from acute myeloid leukemia (AML) .
  • Synergistic Effects : When combined with established chemotherapeutics like daunorubicin and cytarabine, it has shown enhanced efficacy, suggesting a potential role as an adjuvant in cancer therapy .

Anti-inflammatory Activity

The compound's ability to inhibit specific inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. Research indicates that it may reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies

  • In Vitro Efficacy Against AML Cells : A study demonstrated that this compound significantly reduced cell viability in AML cell lines, with IC50 values indicating potent activity at low concentrations .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves modulation of key signaling pathways related to apoptosis and cell cycle regulation, leading to increased apoptosis in treated cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-[4-Methoxyphenyl]prop-2-enoic acidC11H12O3Contains methoxy groupModerate anticancer activity
3-[4-Ethoxyphenyl]prop-2-enoic acidC12H14O3Ethoxy group substitutionLimited anti-inflammatory effects
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acidC13H15N1O2Cyclopropyl group presentStudied for unique pharmacological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.